molecular formula C10H13BrN2O5 B12404980 1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12404980
M. Wt: 321.12 g/mol
InChI Key: UTMUIPQCQMEAEI-WJZMDOFJSA-N
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Description

1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a compound belonging to the class of pyrimidine nucleosides. These compounds are characterized by a pyrimidine base attached to a ribosyl or deoxyribosyl moiety

Preparation Methods

The synthesis of 1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves several steps. The synthetic route typically starts with the preparation of the pyrimidine base, followed by the attachment of the ribosyl moiety. The reaction conditions often involve the use of brominating agents to introduce the bromo group at the desired position . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or hydroxide ions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study nucleic acid interactions and enzyme activities.

    Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to nucleic acids, interfering with their normal function. It can also inhibit certain enzymes by mimicking natural substrates, thereby blocking their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione can be compared with other pyrimidine nucleosides, such as uridine and cytidine. While these compounds share a similar core structure, the presence of the bromo group in this compound imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other nucleosides may not be effective .

Similar compounds include:

Properties

Molecular Formula

C10H13BrN2O5

Molecular Weight

321.12 g/mol

IUPAC Name

1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13BrN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7?,9-/m1/s1

InChI Key

UTMUIPQCQMEAEI-WJZMDOFJSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)Br

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Br

Origin of Product

United States

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